molecular formula C16H25NO4S2 B2449271 N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide CAS No. 874787-72-1

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B2449271
M. Wt: 359.5
InChI Key: ZJKMWNYHMCGXAH-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide, also known as DBDS-N-butylamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Selective Discrimination of Thiophenols

A study developed a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide as a fluorophore for the selective discrimination of thiophenols over aliphatic thiols. This probe demonstrated high sensitivity and selectivity, with successful application in determining thiophenols in water samples, highlighting its potential for environmental and biological sciences applications (Wang et al., 2012).

Binding Study with Bovine Serum Albumin

Another research utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. The research provided insights into the hydrophobic nature of the binding mechanism, emphasizing the relevance of sulfonamide derivatives in understanding drug-protein interactions (Jun et al., 1971).

Aza-Payne Rearrangement

The aza-Payne rearrangement process, utilizing N-activated 2-aziridinemethanols to yield corresponding epoxy sulfonamides, illustrates the versatility of sulfonamide derivatives in synthetic organic chemistry. This rearrangement provides a pathway to optically active functionalized 1,2-amino alcohols, showcasing the compound's utility in complex organic synthesis (Ibuka, 1998).

Tautomeric Behavior Investigation

Research into the tautomeric behavior of sulfonamide derivatives, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, emphasizes their importance in bioorganic and medicinal chemistry. The study’s findings on molecular conformation are critical for understanding the pharmaceutical and biological activities of these compounds (Erturk et al., 2016).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-4-5-9-17(15-8-10-22(18,19)12-15)23(20,21)16-11-13(2)6-7-14(16)3/h6-7,11,15H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKMWNYHMCGXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide

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